N-[(3-methylphenyl)methyl]oxan-4-amine N-[(3-methylphenyl)methyl]oxan-4-amine
Brand Name: Vulcanchem
CAS No.: 1154886-94-8
VCID: VC2626147
InChI: InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14-13-5-7-15-8-6-13/h2-4,9,13-14H,5-8,10H2,1H3
SMILES: CC1=CC(=CC=C1)CNC2CCOCC2
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

N-[(3-methylphenyl)methyl]oxan-4-amine

CAS No.: 1154886-94-8

Cat. No.: VC2626147

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-methylphenyl)methyl]oxan-4-amine - 1154886-94-8

Specification

CAS No. 1154886-94-8
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name N-[(3-methylphenyl)methyl]oxan-4-amine
Standard InChI InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14-13-5-7-15-8-6-13/h2-4,9,13-14H,5-8,10H2,1H3
Standard InChI Key MYZCOIRMLWMHQA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CNC2CCOCC2
Canonical SMILES CC1=CC(=CC=C1)CNC2CCOCC2

Introduction

N-[(3-methylphenyl)methyl]oxan-4-amine is a complex organic compound belonging to the class of amines. It features a unique structure that includes a methyl group attached to a phenyl ring, with an oxan ring contributing to its cyclic nature. The molecular formula of this compound is C12H17N, indicating the presence of carbon, hydrogen, and nitrogen atoms.

Key Structural Data:

PropertyDescription
Molecular FormulaC12H17N
Molecular WeightNot specified
Functional GroupsAmine, Oxan Ring, Methyl Substituent

Synthesis Methods

The synthesis of N-[(3-methylphenyl)methyl]oxan-4-amine typically involves the reaction of 3-methylbenzyl chloride with an appropriate amine in the presence of a base. This method is common for forming amine derivatives and can be optimized based on the specific conditions required for the reaction.

Synthetic Route:

  • Starting Materials: 3-methylbenzyl chloride and an appropriate amine.

  • Reaction Conditions: Presence of a base.

  • Product: N-[(3-methylphenyl)methyl]oxan-4-amine.

Chemical Reactions and Reactivity

N-[(3-methylphenyl)methyl]oxan-4-amine can undergo various chemical reactions typical of amines and cyclic ethers. The reactivity is influenced by the substituents on the aromatic ring and the oxan moiety, affecting both electrophilic and nucleophilic attack pathways. Detailed studies on specific reaction mechanisms would require experimental data or computational chemistry methods.

Types of Reactions:

  • Electrophilic Substitution: Possible on the aromatic ring.

  • Nucleophilic Attack: Can occur on the oxan ring.

Potential Applications

While specific applications of N-[(3-methylphenyl)methyl]oxan-4-amine are not extensively documented, its classification as an amine suggests potential biological activity and relevance in medicinal chemistry. Amines are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Potential Areas of Application:

  • Medicinal Chemistry: As an intermediate in drug synthesis.

  • Biological Studies: Potential biological activities due to its amine structure.

Future Research Directions:

  • Biological Activity Studies: Investigate potential biological effects.

  • Synthetic Method Optimization: Improve synthesis efficiency and yield.

Given the limited availability of specific research findings on N-[(3-methylphenyl)methyl]oxan-4-amine, further studies are necessary to fully understand its properties and potential applications.

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